2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety linked to a tricyclo decane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a fluorobenzene derivative.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride.
Incorporation of the Tricyclo Decane Structure: The final step involves the coupling of the acetamide derivative with a tricyclo decane compound, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Biological Research: Its effects on cellular pathways and neurotransmitter systems are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets serotonin receptors, particularly the 5-HT1A receptor.
Pathways Involved: By binding to these receptors, the compound modulates the release and uptake of serotonin, influencing mood and anxiety levels.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine structure, studied for its inhibitory effects on nucleoside transporters.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine core, investigated for its acetylcholinesterase inhibitory activity.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to its tricyclo decane structure, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific receptor binding affinity and biological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O/c23-19-3-1-2-4-20(19)26-7-5-25(6-8-26)15-21(27)24-22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJQOWIDRNWRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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